5-(3-Bromophenyl)-2-furaldehyde
Overview
Description
“5-(3-Bromophenyl)-2-furaldehyde” is a complex organic compound that likely contains a bromophenyl group (a phenyl ring with a bromine atom attached) and a furaldehyde group (a furan ring with an aldehyde group attached). The exact structure and properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of “5-(3-Bromophenyl)-2-furaldehyde” would be determined by the specific arrangement of the bromophenyl and furaldehyde groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the structure of complex organic compounds .
Chemical Reactions Analysis
The chemical reactions involving “5-(3-Bromophenyl)-2-furaldehyde” would depend on the specific reagents and conditions used. Bromophenyl compounds are often involved in electrophilic aromatic substitution reactions, while furaldehyde compounds can undergo nucleophilic addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3-Bromophenyl)-2-furaldehyde”, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure. These properties can be predicted using computational chemistry methods or determined experimentally .
Scientific Research Applications
Anticancer Activity
- Summary of Application : The compound is used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have demonstrated anticancer activity .
- Methods of Application : The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .
- Results or Outcomes : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .
PET Imaging Radiotracer
- Summary of Application : The compound is used in the synthesis of a radiotracer targeting α-synuclein aggregates, which is important for early diagnosis of Parkinson’s disease and related α-synucleinopathies .
- Methods of Application : A three-step radiosynthesis was developed starting from 6-[18F]fluoropiperonal that was prepared using (piperonyl)(phenyl)iodonium bromide as a labelling precursor .
- Results or Outcomes : The complete synthesis of [18F]anle138b was achieved within 105 min with RCY of 15 ± 3% and Am in the range of 32–78 GBq/µmol .
Neurotoxicity Study
- Summary of Application : The compound is used in a study to investigate the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .
- Methods of Application : The study involves behavioral parameters and swimming potential measurements .
- Results or Outcomes : The results of this study are not specified in the source .
Synthesis of Anticancer Analogs
- Summary of Application : The compound is used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs .
- Methods of Application : The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .
- Results or Outcomes : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .
Antileishmanial and Antimalarial Activities
- Summary of Application : The compound is used in the synthesis of hydrazine-coupled pyrazoles, which have shown potent antileishmanial and antimalarial activities .
- Methods of Application : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
- Results or Outcomes : Compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Pharmacokinetic Study
- Summary of Application : The compound is used in a pharmacokinetic study .
- Methods of Application : The study involves the administration of 1-(3’-bromophenyl)-heliamine .
- Results or Outcomes : The results of this study are not specified in the source .
Synthesis of Anticancer Analogs
- Summary of Application : The compound is used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs .
- Methods of Application : The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .
- Results or Outcomes : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .
Antileishmanial and Antimalarial Activities
- Summary of Application : The compound is used in the synthesis of hydrazine-coupled pyrazoles, which have shown potent antileishmanial and antimalarial activities .
- Methods of Application : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
- Results or Outcomes : Compound 13 displayed superior antipromastigote activity (IC 50 =\u20090.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 =\u20093.130) and amphotericin B deoxycholate (IC 50 =\u20090.047) .
Pharmacokinetic Study
Safety And Hazards
Future Directions
The future research directions for “5-(3-Bromophenyl)-2-furaldehyde” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
properties
IUPAC Name |
5-(3-bromophenyl)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOIWDFBKGEKJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357031 | |
Record name | 5-(3-bromophenyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)-2-furaldehyde | |
CAS RN |
39868-10-5 | |
Record name | 5-(3-bromophenyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.